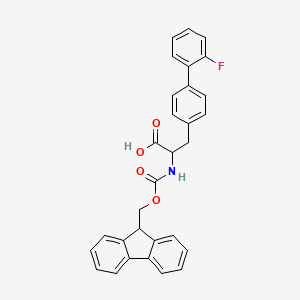
Fmoc-Bph2F-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Bph2F-OH, also known as 9-fluorenylmethyloxycarbonyl-2,2’-biphenyl-4-carboxylic acid, is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is widely used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. This compound is a specialized compound that combines the Fmoc protecting group with a biphenyl structure, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Bph2F-OH typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with 2,2’-biphenyl-4-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Bph2F-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic rings.
Coupling Reactions: this compound can participate in peptide coupling reactions, forming peptide bonds with amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used for aromatic substitution.
Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) are used in peptide coupling reactions.
Major Products Formed
Deprotection: The major product is the free amine, along with the byproduct dibenzofulvene.
Substitution: Substituted biphenyl derivatives are formed.
Coupling: Peptide chains with the this compound moiety incorporated are produced.
Scientific Research Applications
Chemistry
Fmoc-Bph2F-OH is used in the synthesis of complex peptides and proteins. Its stability and ease of removal make it an ideal protecting group in solid-phase peptide synthesis.
Biology
In biological research, this compound is used to create peptide-based hydrogels and nanostructures. These materials have applications in drug delivery and tissue engineering.
Medicine
The compound is utilized in the development of peptide-based therapeutics. Its ability to form stable peptide bonds makes it valuable in the synthesis of bioactive peptides.
Industry
This compound is employed in the production of specialty chemicals and materials. Its use in the synthesis of advanced materials, such as hydrogels, has industrial significance.
Mechanism of Action
The mechanism of action of Fmoc-Bph2F-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and is removed under basic conditions to reveal the free amine for further reactions. The biphenyl structure provides additional stability and allows for further functionalization through aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phenylalanine (Fmoc-Phe-OH): Similar in structure but with a single phenyl ring.
Fmoc-Tyrosine (Fmoc-Tyr-OH): Contains a phenolic group, offering different reactivity.
Fmoc-Tryptophan (Fmoc-Trp-OH): Features an indole ring, providing unique electronic properties.
Uniqueness
Fmoc-Bph2F-OH is unique due to its biphenyl structure, which offers enhanced stability and the potential for further functionalization. This makes it particularly useful in applications requiring robust and versatile protecting groups.
Properties
Molecular Formula |
C30H24FNO4 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C30H24FNO4/c31-27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(33)34)32-30(35)36-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,32,35)(H,33,34) |
InChI Key |
ZICPGHNUHMLOMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















